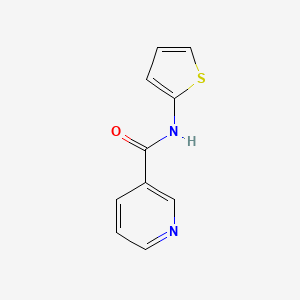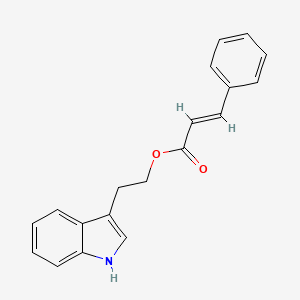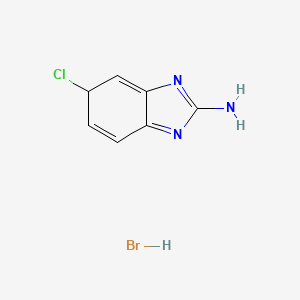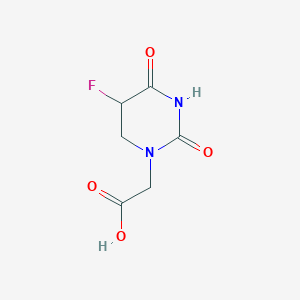![molecular formula C23H24NO6- B12360292 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis as a protecting group for the amino acid’s side chain, ensuring that the reactive sites are shielded during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-aspartic acidThis is followed by the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a basic medium.
Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Acids/Bases: Used for ester hydrolysis, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
L-Aspartic Acid: The primary product formed after deprotection and hydrolysis reactions.
Fmoc Group: Released during the deprotection process.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for the amino acid side chains.
Drug Development: In the synthesis of peptide-based drugs.
Biochemistry: Studying protein interactions and functions.
Mecanismo De Acción
The compound exerts its effects primarily through the protection of reactive sites on the amino acid. The Fmoc group shields the amino group, preventing unwanted reactions during peptide synthesis. The tert-butyl ester protects the carboxyl group, ensuring that it remains inactive until the desired reaction conditions are met .
Comparación Con Compuestos Similares
Similar Compounds
- L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1,1-dibutylpentyl) ester
- L-Fmoc-Aspartic acid alpha-tert-butyl ester
Uniqueness
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is unique due to its specific protecting groups that provide stability and selectivity during peptide synthesis. The combination of the Fmoc group and the tert-butyl ester ensures that both the amino and carboxyl groups are protected, allowing for precise control over the synthesis process .
Propiedades
Fórmula molecular |
C23H24NO6- |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/p-1/t19-/m0/s1 |
Clave InChI |
VZXQYACYLGRQJU-IBGZPJMESA-M |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
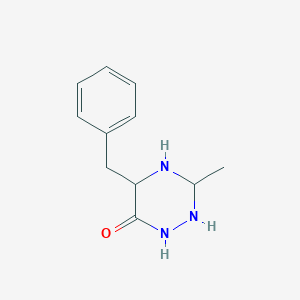
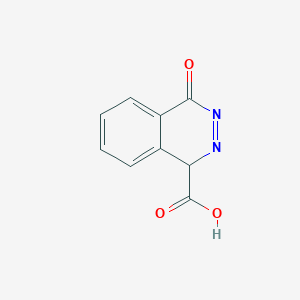
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
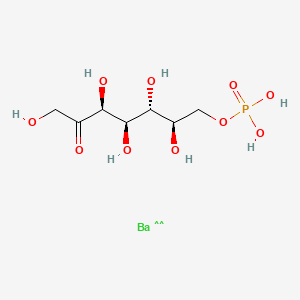
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
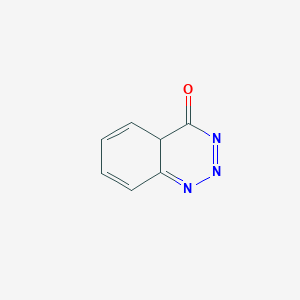
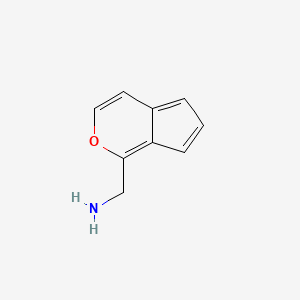
![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
